5-(tert-Butyl)-7-chloro-1H-indole is a chemical compound characterized by its unique structure and functional groups. It is classified under indole derivatives, which are known for their diverse biological activities. The compound has the following specifications:
This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to the presence of the tert-butyl and chloro substituents, which can influence its reactivity and biological properties.
The synthesis of 5-(tert-Butyl)-7-chloro-1H-indole typically employs several methods, primarily involving electrophilic aromatic substitution reactions.
Common Methods:
Technical Details:
The molecular structure of 5-(tert-Butyl)-7-chloro-1H-indole can be described as follows:
Property | Value |
---|---|
InChI Key | OLEDUMUKIQZSRI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Cl |
Molecular Geometry | Planar with steric hindrance from tert-butyl group |
The presence of these substituents alters the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets.
5-(tert-Butyl)-7-chloro-1H-indole participates in various chemical reactions typical of indole derivatives:
The mechanism of action for 5-(tert-Butyl)-7-chloro-1H-indole largely depends on its interactions with biological systems:
Research indicates that indole derivatives often exhibit anti-inflammatory and anticancer properties, suggesting potential therapeutic applications for this compound.
The physical and chemical properties of 5-(tert-Butyl)-7-chloro-1H-indole are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Property | Value |
---|---|
Flash Point | Not available |
Solubility | Typically soluble in organic solvents |
These properties suggest that while detailed data may be lacking, the compound is likely to exhibit typical behaviors associated with similar indole derivatives.
5-(tert-Butyl)-7-chloro-1H-indole has several scientific applications:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9